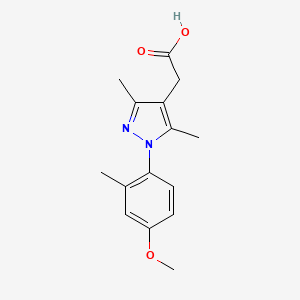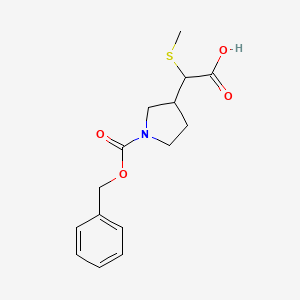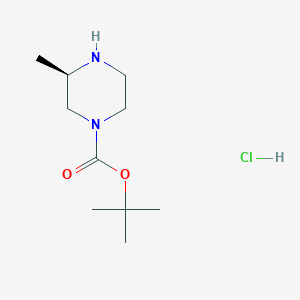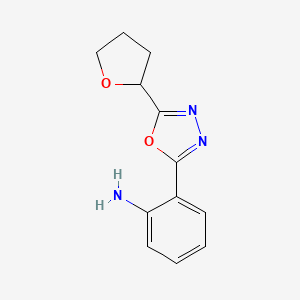
2-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that contains both tetrahydrofuran and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrahydrofuran ring imparts unique chemical properties, while the oxadiazole ring is known for its stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline typically involves multiple steps. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a diol or an epoxide precursor.
Coupling with Aniline: The final step involves coupling the oxadiazole-tetrahydrofuran intermediate with aniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
2-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the oxadiazole ring.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
作用機序
The mechanism of action of 2-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The tetrahydrofuran ring may enhance the compound’s binding affinity and stability, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
2-(5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)aniline: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
2-(5-(Tetrahydrofuran-2-yl)-1,3,4-triazol-2-yl)aniline: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
2-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the combination of the tetrahydrofuran and oxadiazole rings, which imparts distinct chemical and biological properties. The oxadiazole ring is known for its stability and biological activity, while the tetrahydrofuran ring enhances the compound’s solubility and binding affinity.
特性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
2-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C12H13N3O2/c13-9-5-2-1-4-8(9)11-14-15-12(17-11)10-6-3-7-16-10/h1-2,4-5,10H,3,6-7,13H2 |
InChIキー |
MMWKGNOYQKKOQY-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)C2=NN=C(O2)C3=CC=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11795659.png)
![2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11795662.png)

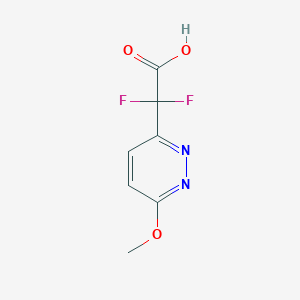
![4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11795675.png)
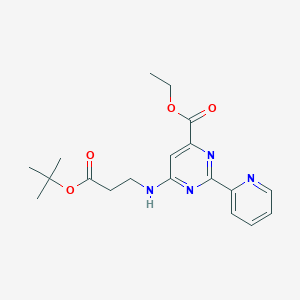
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide](/img/structure/B11795682.png)
